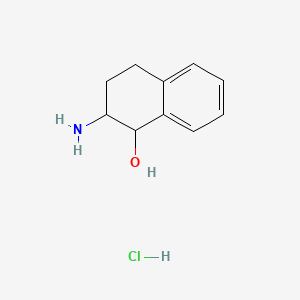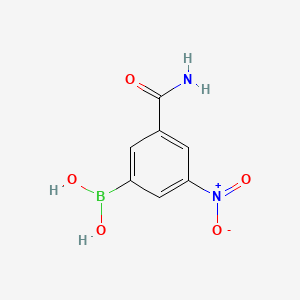![molecular formula C10H16N2O B561523 6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one CAS No. 107886-17-9](/img/structure/B561523.png)
6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is a complex organic compound with a unique bicyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of fused pyrrole and pyrazine rings, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of proline derivatives, which undergo cyclization to form the desired bicyclic structure. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl or trifluoroacetyl to protect the amino groups during the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and stability.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mécanisme D'action
The mechanism of action of Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, potentially modulating the activity of the target. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octahydro-5H,10H-dipyrrolo[1,2-a1’,2’-d]pyrazine-5,10-dione: This compound has a similar bicyclic structure but differs in the functional groups attached to the rings.
Prolylproline: A related compound used in peptide synthesis, sharing some structural similarities with Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one.
Uniqueness
Octahydrodipyrrolo[1,2-a:2’,1’-c]pyrazin-5(6H)-one is unique due to its specific ring fusion and the resulting chemical properties. Its stability and reactivity make it particularly valuable in research and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
107886-17-9 |
|---|---|
Formule moléculaire |
C10H16N2O |
Poids moléculaire |
180.251 |
Nom IUPAC |
2,3,6,8,9,10,10a,10b-octahydro-1H-dipyrrolo[1,2-d:1/',2/'-f]pyrazin-5-one |
InChI |
InChI=1S/C10H16N2O/c13-10-7-11-5-1-3-8(11)9-4-2-6-12(9)10/h8-9H,1-7H2 |
Clé InChI |
ZHVMIZGVIFKUSV-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCCN3C(=O)CN2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


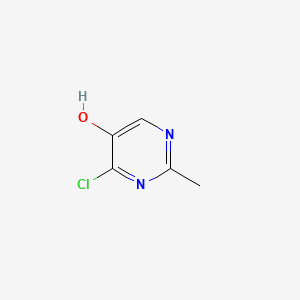
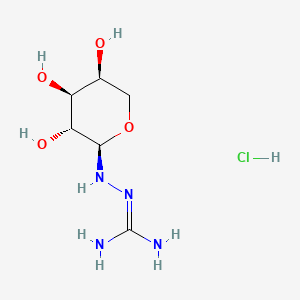
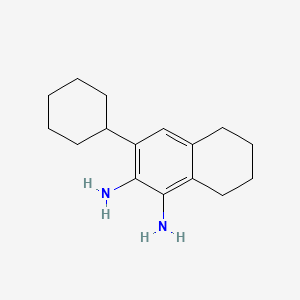

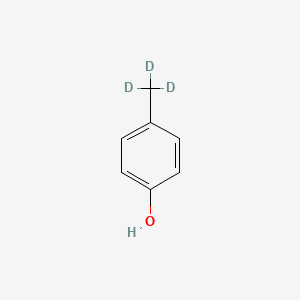


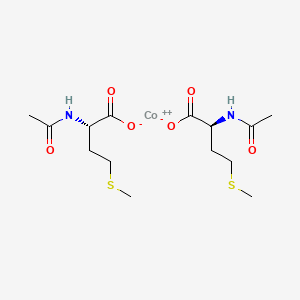
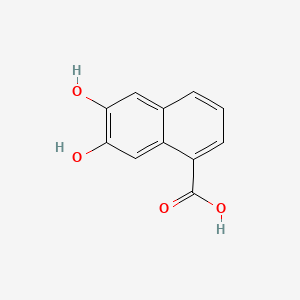
![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)
